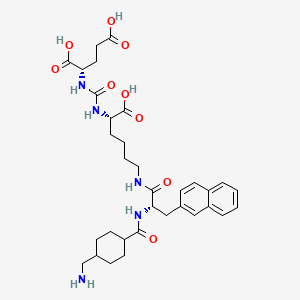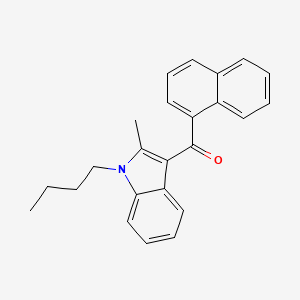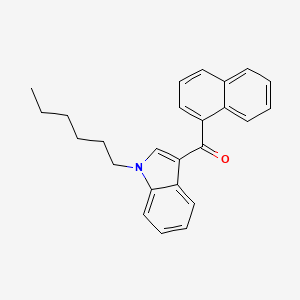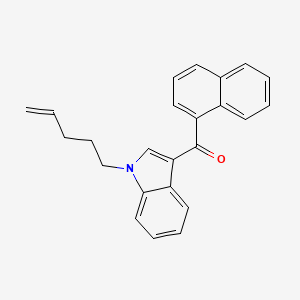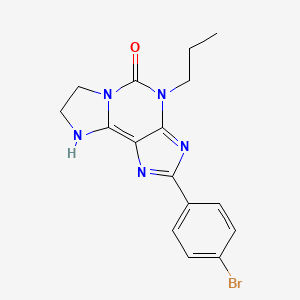
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KF26777 involves several key steps:
Formation of the imidazo[2,1-i]purin-5(4H)-one core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-bromophenyl group: This is achieved through a substitution reaction where a bromophenyl group is introduced to the core structure.
Addition of the propyl group: The propyl group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of KF26777 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
KF26777 undergoes various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of KF26777 .
Scientific Research Applications
KF26777 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the adenosine A3 receptor and its role in various biochemical pathways.
Biology: KF26777 is employed in research to understand the physiological and pathological roles of the adenosine A3 receptor in different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in conditions where adenosine A3 receptor antagonism may be beneficial, such as inflammation and cancer
Mechanism of Action
KF26777 exerts its effects by selectively binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, KF26777 can modulate these processes, making it a valuable tool in both basic and applied research .
Comparison with Similar Compounds
KF26777 is unique due to its high selectivity and potency for the adenosine A3 receptor. Similar compounds include:
Caffeine: A non-selective adenosine receptor antagonist with lower affinity for the adenosine A3 receptor.
KF26777 stands out due to its sub-nanomolar affinity for the adenosine A3 receptor, making it a more effective tool for studying this receptor compared to other compounds .
Properties
CAS No. |
206129-88-6 |
|---|---|
Molecular Formula |
C16H16BrN5O |
Molecular Weight |
374.23 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-propyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C16H16BrN5O/c1-2-8-21-15-12(14-18-7-9-22(14)16(21)23)19-13(20-15)10-3-5-11(17)6-4-10/h3-6,18H,2,7-9H2,1H3 |
InChI Key |
OPUXIXJLNLMIKY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=NC(=NC2=C3NCCN3C1=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCCN1C2=NC(=NC2=C3NCCN3C1=O)C4=CC=C(C=C4)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KF26777; KF 26777; KF-26777. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


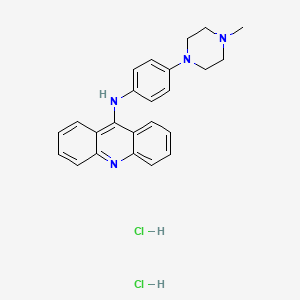
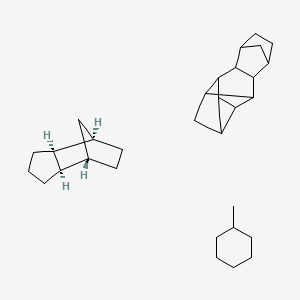

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
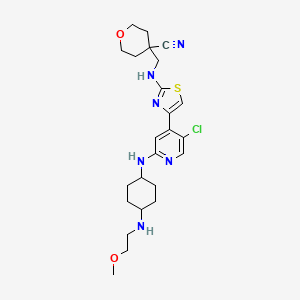
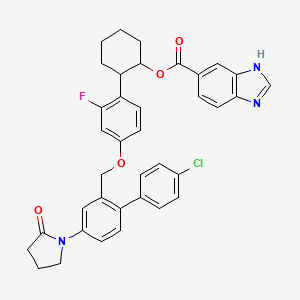
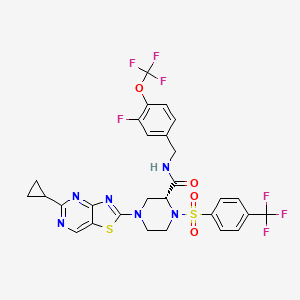
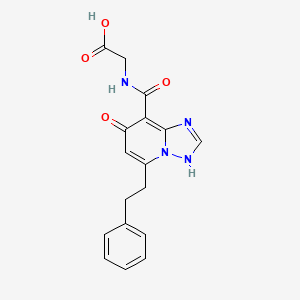
![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)
